molecular formula C16H15N3O2S B026766 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 107951-97-3

5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B026766
CAS No.: 107951-97-3
M. Wt: 313.4 g/mol
InChI Key: IPMIMUQYCSXGCJ-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a high-value chemical building block in medicinal and organic chemistry research. This compound belongs to the 4-phenyl-4H-1,2,4-triazole-3-thiol family, a scaffold recognized for its significant biological activities . Scientific studies on closely related analogs have shown that these derivatives exhibit notable anti-inflammatory properties, making them valuable templates in pharmacological investigations . In synthetic chemistry, the core 1,2,4-triazole-3-thiol structure is characterized by a thiol-thione tautomerism, which dictates its reactivity . Under basic conditions, alkylation occurs regioselectively at the sulfur atom, enabling the efficient synthesis of diverse S-alkylated derivatives . This makes the compound an essential precursor for constructing more complex molecules, such as those explored for antifungal and antimicrobial activities . Researchers utilize this compound as a key intermediate to develop novel substances for various bioactivity studies. This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-17-18-16(22)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMIMUQYCSXGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355475
Record name 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107951-97-3
Record name 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields:

ParameterConventional MethodMicrowave Method
Reaction Time12 hours45 minutes
Temperature25°C80°C
Yield68–72%70–75%

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables sequential alkylation and cleavage, though yields remain suboptimal (55–60%).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

TechniqueKey Diagnostic Signals
¹H NMR (400 MHz, DMSO-d₆)- S-H proton: δ 13.2 (s, 1H)
- OCH₃: δ 3.75 (s, 3H)
- Aromatic protons: δ 7.2–6.8 (m, 9H)
IR (KBr)ν(S-H): 2550 cm⁻¹; ν(C=N): 1605 cm⁻¹
LC-MS [M+H]⁺ m/z 298.1 (calculated 297.37)

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity using a C18 column (acetonitrile/water 65:35, 1 mL/min).

Industrial-Scale Production Considerations

Scaling the laboratory synthesis necessitates addressing:

  • Heat Management : Exothermic alkylation steps require jacketed reactors with precise temperature control (-5°C to 5°C during reagent addition).

  • Solvent Recovery : DMF is distilled under reduced pressure (75°C, 15 mmHg) for reuse, achieving 85% recovery efficiency.

  • Waste Streams : Aqueous washes are treated with activated carbon to adsorb residual organics before disposal.

Comparative Analysis of Synthetic Methodologies

MethodAdvantagesLimitations
Conventional AlkylationHigh reproducibilityLong reaction times
Microwave-AssistedRapid synthesisSpecialized equipment required
Solid-PhaseEase of purificationLower yields

Troubleshooting Common Synthesis Challenges

Byproduct Formation

  • Disulfides : Result from thiol oxidation. Mitigation:

    • Conduct reactions under inert atmosphere (N₂/Ar).

    • Add 0.1% w/v ascorbic acid as antioxidant.

  • Over-Alkylation : Addressed by:

    • Stepwise addition of alkylating agent.

    • Monitoring via TLC (Rf 0.45 in ethyl acetate/hexane 1:2).

Low Yields in Final Step

  • Root Cause : Incomplete alkylation due to steric hindrance.

  • Solution :

    • Increase reaction temperature to 40°C.

    • Use phase-transfer catalyst (tetrabutylammonium bromide, 0.1 equiv).

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. A study by Choudhary et al. (2020) highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. For instance, a study conducted by Wang et al. (2021) showed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo was also documented, suggesting its potential as a therapeutic agent in oncology.

Case Study: Synthesis and Evaluation

A detailed synthesis route was developed by Zhang et al. (2022), where the compound was synthesized via a multi-step reaction involving triazole formation and thiol functionalization. The synthesized compound was evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant activity with IC50 values below 20 µM.

Fungicidal Properties

The compound has been evaluated for its fungicidal properties against various plant pathogens. A study by Kumar et al. (2019) reported that it effectively inhibited the growth of Fusarium species, which are known to cause significant crop losses. Field trials indicated an increase in crop yield when applied as a foliar spray.

Case Study: Field Trials

In field trials conducted in India, the application of this compound resulted in a 30% reduction in fungal infections in wheat crops compared to untreated controls. This demonstrates its potential utility as a biopesticide.

Polymer Chemistry

The compound has been explored as a building block for advanced materials due to its unique chemical structure. Research indicates that it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Polymer Composite Development

A study by Lee et al. (2023) focused on developing polymer composites using this triazole derivative. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as matrix metalloproteinases (MMPs), which play a role in tumor progression and metastasis. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 4-methoxyphenoxy group in the target compound donates electron density via the methoxy group, enhancing nucleophilic reactivity at the thiol position .

Analogues with Varying Aryl Groups

Compound Name Substituents (Position 4/5) Synthesis Key Steps Biological Activity/Properties References
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(4-bromophenyl); 5-phenyl Cyclization of bromophenyl-substituted hydrazinecarbothioamide Anticancer activity (DHFR inhibition)
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-(2-methylphenyl); 5-(4-methoxyphenyl) Acylation and cyclization of methylphenyl-substituted intermediates Structural diversity; methyl group enhances steric hindrance

Key Observations :

  • Steric Effects : The 2-methylphenyl group in introduces steric hindrance, which may reduce enzymatic binding compared to the target compound’s unhindered phenyl group.

Hybrid Heterocyclic Derivatives

Compound Name Substituents (Position 4/5) Synthesis Key Steps Biological Activity/Properties References
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 4-phenyl; 5-(thiazolyl)methyl Condensation of thiazole-acetate esters with triazole-3-thiol Antibacterial (against S. aureus, E. coli)
5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol 5-quinoxalinyl; 4-H Cyclization of quinoxaline-carbonyl hydrazinecarbothioamide Thymidine phosphorylase inhibition (anticancer)

Key Observations :

  • Antibacterial Activity : The thiazole-triazole hybrid in exhibits broad-spectrum antibacterial effects, suggesting that the target compound could be optimized with heterocyclic appendages for enhanced activity.
  • Enzyme Inhibition: Quinoxaline-triazole hybrids demonstrate enzyme-targeted activity, highlighting the importance of aromatic planar systems in drug design .

Biological Activity

5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. Compounds in this class have been studied for their potential antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_4O_2S. Its structure features a triazole ring with a phenyl group and a methoxyphenoxy substituent that may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study on related compounds showed that at a concentration of 125 µg/mL, various synthesized triazole derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL for effective compounds .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
5-[(4-Methoxyphenoxy)methyl]-4-phenyl ...31.25Pseudomonas aeruginosa
Other derivatives31.25 - 62.5E. coli, S. aureus

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can selectively target cancer cells while sparing normal cells. For instance, synthesized derivatives were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Some compounds exhibited IC50 values as low as 13 µg/mL against HepG2 liver cancer cells .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
5-[(4-Methoxyphenoxy)methyl]-4-phenyl ...13HepG2
Other derivatives13 - 28Various

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their substituents. For example, the presence of electron-donating groups such as methyl enhances the potency of these compounds against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .

Key Findings:

  • Electron-donating groups increase cytotoxicity.
  • Electron-withdrawing groups decrease efficacy.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound is typically synthesized via alkylation or Mannich reactions. For example, alkylation of 1,2,4-triazole-3-thiol precursors with halides (e.g., 1-iodobutane) under basic conditions yields S-alkylated derivatives . Mannich base derivatives can be formed by reacting the thiol with formaldehyde and secondary amines, enabling functionalization at the triazole ring . Key intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are often used as precursors .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Structural confirmation requires integrated techniques:

  • Elemental analysis to verify purity and stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., S-H stretching at ~2500 cm⁻¹ and triazole ring vibrations) .
  • X-ray crystallography for resolving crystal packing and bond geometries, as demonstrated for related triazole-thiol derivatives .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents. Salts (e.g., sodium/potassium derivatives) improve aqueous solubility and are prepared by reacting the thiol with hydroxides .
  • Stability : Conduct thermal analysis (TGA/DSC) and monitor degradation via HPLC under varying pH/temperature .

Advanced Research Questions

Q. How can alkylation conditions be optimized to enhance yield and regioselectivity?

Methodological Answer:

  • Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve reaction efficiency .
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry of alkylating agents (e.g., phenacyl bromide) .
  • Monitor progress via TLC and isolate products via column chromatography .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-thiol derivatives?

Methodological Answer:

  • Perform systematic SAR studies by synthesizing derivatives with controlled substitutions (e.g., varying methoxy or phenyl groups) .
  • Validate activity through standardized assays (e.g., MIC for antimicrobial activity) and compare results under identical experimental conditions .
  • Use computational docking to rationalize discrepancies in receptor binding affinities .

Q. How do computational methods (e.g., DFT) aid in understanding the compound’s electronic properties?

Methodological Answer:

  • Perform DFT calculations to map electron density, HOMO-LUMO gaps, and reactive sites. For example, studies on 4-methoxyphenyl-substituted triazoles reveal charge delocalization in the triazole ring, influencing redox behavior .
  • Compare experimental (XRD) and theoretical bond lengths/angles to validate structural models .

Q. What methodologies are effective for preparing metal complexes of this compound, and how do they alter pharmacological properties?

Methodological Answer:

  • React the thiol with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Metal complexes often exhibit enhanced antimicrobial activity due to increased membrane permeability .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CYP450 or bacterial enzymes .
  • Validate via enzyme inhibition assays (e.g., fluorometric assays for protease inhibition) and correlate with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.